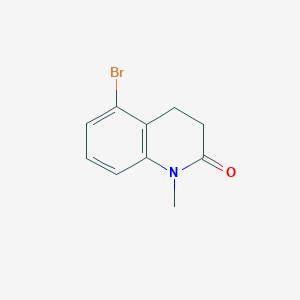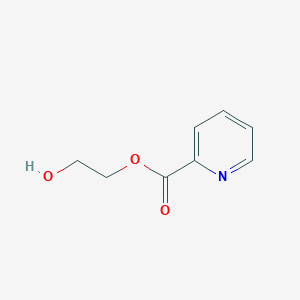
2-Amino-3-methyl-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methyl-4-nitrobenzoic acid is an aromatic compound with a nitro group, an amino group, and a carboxylic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-3-methyl-4-nitrobenzoic acid can be synthesized through several methodsThe nitration process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring . The amino group can then be introduced through a reduction reaction using reagents such as tin and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific solvents may be used to enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid, or catalytic hydrogenation, are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-3-methyl-4-nitrobenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methyl-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular components, leading to antimicrobial or antifungal effects. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules . The amino group can also participate in hydrogen bonding and other interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-nitrobenzoic acid: Similar structure but different position of the nitro group.
3-Methyl-4-nitrobenzoic acid: Lacks the amino group.
4-Amino-3-nitrobenzoic acid: Similar structure but different position of the amino group.
Uniqueness
2-Amino-3-methyl-4-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both amino and nitro groups on the benzene ring allows for a wide range of chemical transformations and applications .
Propiedades
Número CAS |
332082-31-2 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
2-amino-3-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-6(10(13)14)3-2-5(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
AINYBPQEGWONCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1N)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)






![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)

